![molecular formula C22H21N5O3 B2397953 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034464-97-4](/img/structure/B2397953.png)
3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule . It belongs to the class of organic compounds known as hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It contains an indole ring, a piperidine ring, and a pyrido[2,3-d]pyrimidine-2,4-dione moiety . The exact structure can be confirmed by techniques such as 1H NMR, 13C NMR, and ESIMS .科学的研究の応用
Synthesis and Biological Evaluation
A series of highly functionalized dispiro heterocycles, including derivatives with similar structural motifs, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds exhibit good antimicrobial properties and reasonable antitubercular activities compared to standard drugs, indicating their potential as therapeutic agents in treating infections caused by bacteria and Mycobacterium tuberculosis (Dandia et al., 2013).
Antimicrobial and Antitumor Activities
New Schiff bases of pyrido[1,2-a] pyrimidine derivatives with certain amino acids have been synthesized and shown to have variable antibacterial activities, ranging from good to moderately active. Some compounds within this class also displayed antifungal activities, highlighting their potential as broad-spectrum antimicrobial agents (Alwan et al., 2014).
Anticancer Properties
Compounds derived from pyrimidin-2,4-diones, with structural similarities to the compound , have been investigated for their anticancer activities. Several of these compounds were found to be active against a variety of human tumor cell lines, suggesting their utility in developing new anticancer therapies (Singh & Paul, 2006).
ADME Properties
Research into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has revealed significant variations in biopharmaceutical properties among derivatives. These findings underscore the importance of structural diversity in influencing the pharmacokinetic profile of these compounds, which is crucial for drug development processes (Jatczak et al., 2014).
作用機序
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are key synthetic fragments for designing drugs .
Mode of Action
It’s known that piperidine derivatives can interact with various biological targets, leading to a broad range of chemical and biological properties .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Result of Action
It’s known that piperidine derivatives can have a wide range of biological activities, as mentioned above .
生化学分析
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be complex and may involve both covalent and non-covalent bonds .
Cellular Effects
It is possible that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound may vary with different dosages . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
3-[1-(2-indol-1-ylacetyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c28-19(14-26-11-7-15-4-1-2-6-18(15)26)25-12-8-16(9-13-25)27-21(29)17-5-3-10-23-20(17)24-22(27)30/h1-7,10-11,16H,8-9,12-14H2,(H,23,24,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUAAWUBZKHWNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)CN4C=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

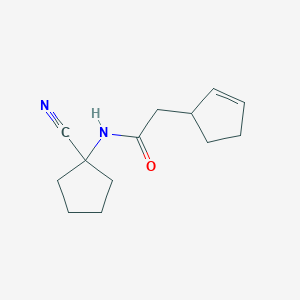

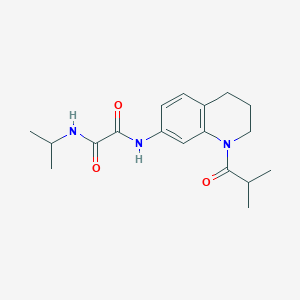
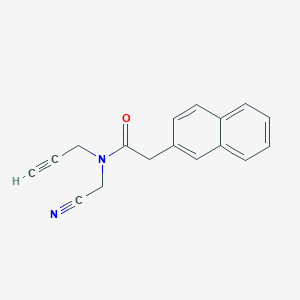
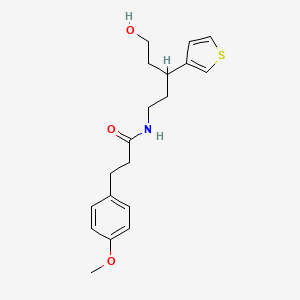

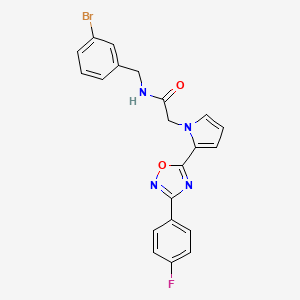

![4-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2397884.png)

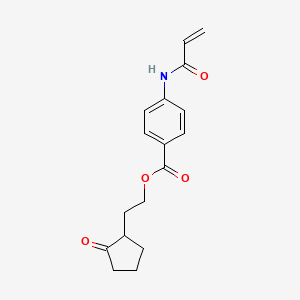
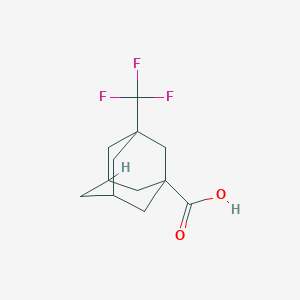

![3-[(4-Chlorobenzyl)sulfonyl]-4,6-dimethyl-2-pyridinol](/img/structure/B2397893.png)